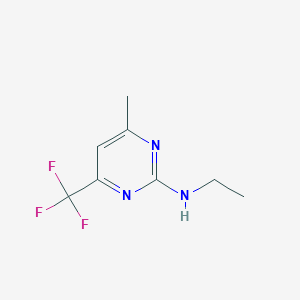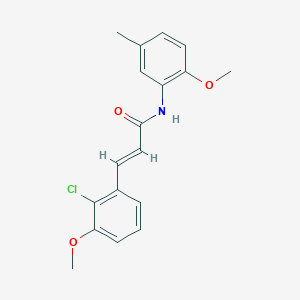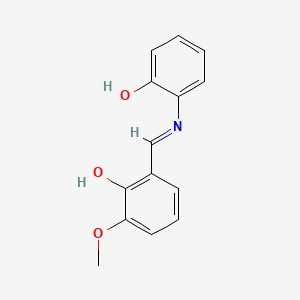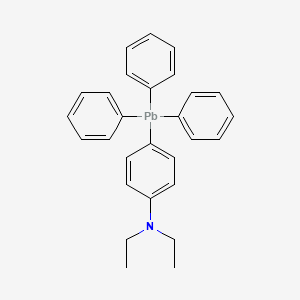
N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a compound belonging to the pyrimidine family, characterized by the presence of a trifluoromethyl group. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their broad pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine in tetrahydrofuran (THF) under nitrogen atmosphere at 0°C . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involving nucleophilic substitution due to the presence of the trifluoromethyl group.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions.
Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with CF3SO2Na can yield trifluoromethylated amines .
Scientific Research Applications
N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to integrate well into the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity and thereby exerting antiproliferative effects on tumor cells .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine
- 4-cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine
Uniqueness
N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .
Properties
CAS No. |
68729-57-7 |
|---|---|
Molecular Formula |
C8H10F3N3 |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H10F3N3/c1-3-12-7-13-5(2)4-6(14-7)8(9,10)11/h4H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
JCTGMGHMTCSAET-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11941516.png)

![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11941522.png)





